molecular formula C8H4F3NOS B11805053 2-(Trifluoromethyl)benzo[d]thiazol-5-ol

2-(Trifluoromethyl)benzo[d]thiazol-5-ol

Cat. No.: B11805053
M. Wt: 219.19 g/mol
InChI Key: MTWQQLHSPYATOX-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzo[d]thiazol-5-ol is a heterocyclic compound that contains a thiazole ring fused with a benzene ring The presence of a trifluoromethyl group at the 2-position and a hydroxyl group at the 5-position of the benzothiazole ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)benzo[d]thiazol-5-ol typically involves the reaction of 2-aminothiophenol with trifluoroacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)benzo[d]thiazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-(Trifluoromethyl)benzo[d]thiazol-5-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzo[d]thiazol-6-ol
  • 2-(Trifluoromethyl)benzo[d]thiazol-5-amine
  • 2-(Trifluoromethyl)benzo[d]thiazol-4-ol

Uniqueness

2-(Trifluoromethyl)benzo[d]thiazol-5-ol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact differently with biological targets compared to its analogs .

Properties

Molecular Formula

C8H4F3NOS

Molecular Weight

219.19 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazol-5-ol

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)7-12-5-3-4(13)1-2-6(5)14-7/h1-3,13H

InChI Key

MTWQQLHSPYATOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)N=C(S2)C(F)(F)F

Origin of Product

United States

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